molecular formula C17H29N3OS2 B2964421 4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 391875-99-3

4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2964421
CAS RN: 391875-99-3
M. Wt: 355.56
InChI Key: PORKCAWFAHXVED-UHFFFAOYSA-N
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Description

The compound “4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide” is a derivative of cyclohexanecarboxamide . Cyclohexanecarboxamide derivatives are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with a cyclohexane ring, a carboxamide group, a butyl group, and a thiadiazole ring . The exact structure would depend on the specific positions of these groups on the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group might be susceptible to hydrolysis, while the thiadiazole ring might participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the butyl groups might make it more hydrophobic, while the carboxamide group might allow for hydrogen bonding .

Scientific Research Applications

Anticancer Activity

Compounds incorporating the 1,3,4-thiadiazole moiety have been explored for their anticancer properties. For instance, novel pharmacophores containing thiazole moieties were synthesized and evaluated as potent anticancer agents. These compounds showed significant in vitro anticancer activity against specific cell lines, suggesting a promising avenue for the development of new cancer therapeutics (Gomha et al., 2017).

Enzyme Inhibition

Research on similar structures has revealed their potential as enzyme inhibitors. Acridine-acetazolamide conjugates, for instance, demonstrated inhibition of carbonic anhydrases, crucial enzymes involved in various physiological processes. The inhibition activity was observed across different enzyme isoforms, indicating the versatility of thiadiazole derivatives in modulating enzyme activity (Ulus et al., 2016).

Material Science Applications

Thiadiazole derivatives have also found applications in material science, particularly in the development of new polyamides with potential corrosion inhibitive properties. These materials could serve as protective coatings in various industrial applications, demonstrating the utility of thiadiazole compounds beyond pharmacology (Aly & Hussein, 2014).

properties

IUPAC Name

4-butyl-N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3OS2/c1-3-5-7-13-8-10-14(11-9-13)15(21)18-16-19-20-17(23-16)22-12-6-4-2/h13-14H,3-12H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORKCAWFAHXVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

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